molecular formula C9H8N2S2 B2632061 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione CAS No. 73798-94-4

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione

Cat. No. B2632061
CAS RN: 73798-94-4
M. Wt: 208.3
InChI Key: ORJDJOIFXXPACS-UHFFFAOYSA-N
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Description

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione, also known as Phenylthiourea, is a heterocyclic organic compound. It has been widely studied for its various applications in the field of chemistry and biochemistry. Phenylthiourea is a versatile compound that has been used in various scientific research applications, including drug development, enzyme inhibition, and toxicity studies.

Mechanism of Action

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea acts as an inhibitor of various enzymes, including tyrosinase, peroxidase, and catalase. It forms a reversible complex with the active site of the enzyme, thereby inhibiting its activity. The mechanism of inhibition varies depending on the enzyme and the specific reaction involved.
Biochemical and Physiological Effects:
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells and to inhibit the growth of cancer cells. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea is a versatile compound that has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to synthesize. It has a long shelf life and can be stored at room temperature. However, 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has some limitations, including its potential toxicity and the need for caution when handling and disposing of it.

Future Directions

There are several future directions for the study of 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea. One area of research is the development of new tyrosinase inhibitors for the treatment of hyperpigmentation disorders. Another area of research is the study of the neuroprotective effects of 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea in animal models of neurodegenerative diseases. Additionally, 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea could be used as a tool for the study of oxidative stress in cells and for the development of new antioxidant therapies.

Synthesis Methods

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea can be synthesized by the reaction of aniline and thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been used in various scientific research applications. It is commonly used as a reagent in the determination of the presence of hydrogen peroxide in biological samples. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea reacts with hydrogen peroxide to form a yellow-colored complex, which can be detected spectrophotometrically.
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has also been used in the study of enzyme inhibition. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been used to study the mechanism of action of tyrosinase inhibitors and to develop new inhibitors for the treatment of hyperpigmentation disorders.

properties

IUPAC Name

5-phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c12-9-11-10-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDJOIFXXPACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=S)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione

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